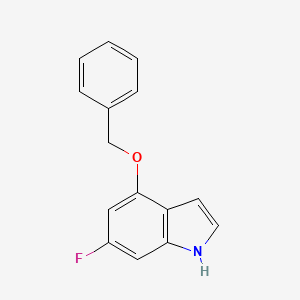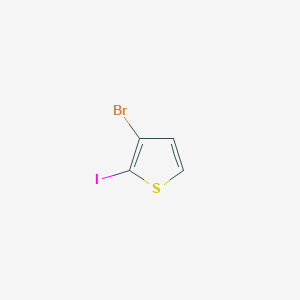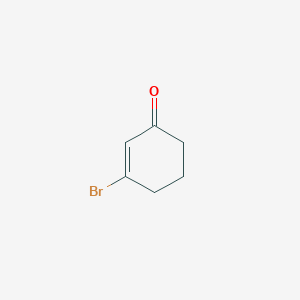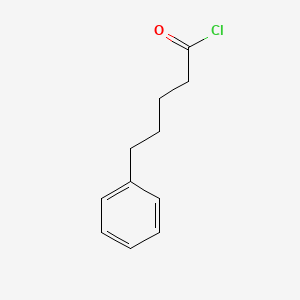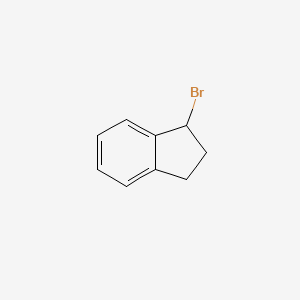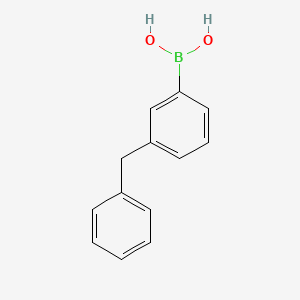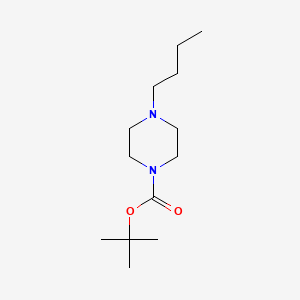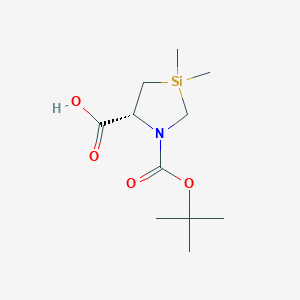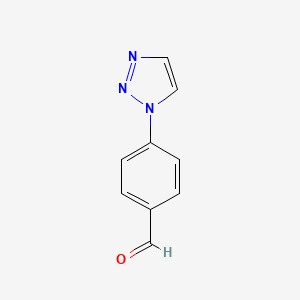
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
Descripción general
Descripción
“4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It is a derivative of benzaldehyde, which is an aromatic aldehyde .
Synthesis Analysis
The synthesis of “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” and its analogues has been achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This reaction is catalyzed by copper and results in good yield .Molecular Structure Analysis
The molecular structure of “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” includes a benzaldehyde group and a 1,2,3-triazole group . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously .Chemical Reactions Analysis
The chemical reactions involving “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” are primarily its synthesis reactions. The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition is used for the synthesis of 1,4-disubstituted 1,2,3-triazoles .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
The 1,2,3-triazole ring system, which includes “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde”, has been used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives. These derivatives have been studied for their potential in treating Alzheimer’s disease . The synthesized compound was predicted to interact with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Antimicrobial Applications
1,2,3-triazoles, including “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde”, exhibit a myriad of biological activities, including antibacterial and antifungal activities . This makes them valuable in the development of new antimicrobial agents.
Antimalarial Applications
The 1,2,3-triazole ring system has shown potential in antimalarial applications . This is particularly important given the ongoing global efforts to combat malaria.
Antiviral Applications
1,2,3-triazoles have also been found to have antiviral activities . This opens up possibilities for the use of “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” in the development of new antiviral drugs.
Anti-Inflammatory Applications
1,2,3-triazoles have shown anti-inflammatory properties . This suggests potential applications of “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” in the treatment of inflammatory diseases.
Cancer Treatment
“4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” has been used in the design and synthesis of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors . HSP90 is a promising anticancer drug target, and these inhibitors could be employed for selective tumor therapy .
Agrochemical Applications
The 1,4-disubstituted 1H-1,2,3-triazoles, which include “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde”, have important applications as agrochemicals . This suggests potential uses in agriculture, such as in the development of new pesticides or fertilizers.
Material Science Applications
1,2,3-triazoles have found broad applications in material science . This includes the use of “4-(1H-1,2,3-Triazol-1-YL)benzaldehyde” in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The interaction of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde with HSP90 affects the function of this protein, leading to changes in the biochemical pathways it is involved in . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties
Result of Action
The result of the action of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is the inhibition of HSP90, leading to changes in the function of its client proteins . This can have significant effects on cellular processes, particularly in cancer cells where HSP90 is often overexpressed . For example, certain compounds similar to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde displayed potent anti-proliferative activities, particularly in certain cell lines .
Propiedades
IUPAC Name |
4-(triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGVKDSSJVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445643 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41498-10-6 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

